1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one
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Overview
Description
1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenyl group, a pyrrolidine ring, and an imidazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The oxadiazole and pyrrolidine intermediates are then coupled using a suitable coupling reagent, such as EDCI or DCC, to form the desired product.
Formation of the Imidazolidinone Moiety: The final step involves the cyclization of the intermediate with an appropriate isocyanate or carbodiimide to form the imidazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antiviral agent, and other therapeutic applications.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: The compound is used as a tool to study various biochemical pathways and processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea: A compound with potential anticancer and neuroprotective activities.
Pyridyl Imidazolidinones: Compounds with antiviral activity against enterovirus 71.
Uniqueness
1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-15-17-6-7-21(15)16(23)20-8-12(11-4-2-1-3-5-11)13(9-20)14-18-10-24-19-14/h1-5,10,12-13H,6-9H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOCPBZWGRFWCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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